molecular formula C14H11F3N4S B2754032 (E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 833429-22-4

(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2754032
CAS No.: 833429-22-4
M. Wt: 324.33
InChI Key: FHCXJNCIDNGTRN-VOTSOKGWSA-N
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Description

The compound "(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" belongs to the fused heterocyclic family of triazolo-thiadiazoles, which are characterized by a bicyclic core comprising a 1,2,4-triazole ring fused to a 1,3,4-thiadiazole ring. This scaffold is known for its planar geometry and diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties .

The styryl group at position 6, with its (E)-configuration and trifluoromethyl (-CF₃) moiety, introduces steric bulk and electron-withdrawing effects, which may influence binding affinity to biological targets such as enzymes or receptors. The trifluoromethyl group is particularly notable for its metabolic stability and ability to modulate electronic properties .

Properties

IUPAC Name

3-ethyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4S/c1-2-11-18-19-13-21(11)20-12(22-13)7-6-9-4-3-5-10(8-9)14(15,16)17/h3-8H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCXJNCIDNGTRN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C=CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C2N1N=C(S2)/C=C/C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

Based on its potential interaction with shikimate dehydrogenase, it could influence cell function by affecting the biosynthesis of chorismate, a precursor to many important biomolecules.

Molecular Mechanism

It is suggested that it may inhibit the activity of shikimate dehydrogenase, thereby affecting the biosynthesis of chorismate and its downstream products.

Metabolic Pathways

Given its potential interaction with shikimate dehydrogenase, it may be involved in the shikimate pathway, which leads to the production of chorismate.

Biological Activity

(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound belonging to the class of thiadiazoles and triazoles, known for their diverse biological activities. This article reviews the biological activity of this compound through various studies, highlighting its pharmacological potential.

Chemical Structure and Properties

The compound's structure features a triazole ring fused with a thiadiazole moiety and a trifluoromethyl-substituted styryl group. This unique arrangement contributes to its biological activity. The molecular formula is C13H12F3N5SC_{13}H_{12}F_3N_5S, with a molecular weight of approximately 335.33 g/mol.

Biological Activity Overview

The biological activities of thiadiazole derivatives are extensive, including:

  • Antimicrobial Activity : Thiadiazoles exhibit significant antimicrobial properties against various bacteria and fungi.
  • Anticonvulsant Activity : Compounds within this class have been shown to possess anticonvulsant effects in preclinical models.
  • Anticancer Activity : Some derivatives demonstrate cytotoxic effects against cancer cell lines.
  • Anti-inflammatory and Analgesic Effects : Thiadiazoles have been investigated for their potential in reducing inflammation and pain.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. A notable study reported that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity

In anticonvulsant screening using maximal electroshock-induced seizure (MES) models, several thiadiazole derivatives demonstrated significant protective effects. For example, compounds with structural similarities to this compound were effective in preventing seizures in animal models . The mechanism is believed to involve modulation of GABAergic pathways.

Anticancer Activity

Thiadiazole derivatives have been evaluated for anticancer properties against various cell lines. In one study, compounds were tested against the MDA-MB-231 breast cancer cell line, showing IC50 values ranging from 10 to 50 µM. The structural modifications significantly influenced their cytotoxicity .

Case Study 1: Antimicrobial Efficacy

A derivative structurally related to this compound was synthesized and tested against multiple pathogens. Results indicated that it had superior activity compared to standard antibiotics such as ampicillin .

Case Study 2: Anticonvulsant Screening

In a study assessing anticonvulsant properties using the pentylenetetrazole model in mice, several thiadiazole derivatives showed significant protection against induced seizures. The best-performing compound exhibited an ED50 value of 15 mg/kg .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazolo-thiadiazole derivatives. Research indicates that compounds within this class exhibit potent antibacterial and antifungal activities. For example, derivatives of (E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and tested against various strains of bacteria and fungi with promising results in inhibiting growth .

Anticonvulsant Activity

The compound has also shown potential as an anticonvulsant agent. Studies on similar 1,3,4-thiadiazole derivatives indicate their efficacy in reducing seizure activity in preclinical models. The structure-activity relationship (SAR) analysis suggests that modifications to the thiadiazole ring can enhance anticonvulsant properties .

Anti-inflammatory Properties

Anti-inflammatory effects have been documented for triazolo-thiadiazole derivatives. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes such as carbonic anhydrase and urease. These activities are crucial for developing treatments for diseases related to enzyme dysfunctions .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to its favorable charge transport characteristics .

Photovoltaic Applications

Research into the photovoltaic properties of thiadiazole derivatives indicates their potential as active materials in solar cells. The compound's ability to absorb light and convert it into electrical energy is being studied for enhancing solar cell efficiency .

Case Studies

Study Focus Findings
Dogan et al., 2002Anticonvulsant ActivityIdentified key structural features that enhance anticonvulsant effects in thiadiazole derivatives .
Recent Review on ThiadiazolesAntimicrobial PropertiesCompounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Synthetic ApproachesMaterial ScienceDemonstrated the use of triazolo-thiadiazoles in organic electronics with improved performance metrics .

Chemical Reactions Analysis

General Synthetic Pathways for Triazolo-Thiadiazole Derivatives

The synthesis of triazolo-thiadiazole derivatives often involves multiple steps, starting with the formation of the triazole ring followed by the incorporation of the thiadiazole moiety. A common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) to form the triazolo-thiadiazole ring system .

Synthetic Steps for Similar Compounds

  • Formation of Triazole Precursors :

    • Synthesize 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols from substituted benzoyl hydrazines.

    • React these precursors with aromatic carboxylic acids.

  • Cyclization to Form Triazolo-Thiadiazole :

    • Use POCl3 as a reagent to facilitate the cyclization reaction.

    • The resulting mixture is then treated with NaOH to adjust the pH and precipitate the product.

Chemical Reactions of Triazolo-Thiadiazole Derivatives

Triazolo-thiadiazole derivatives can participate in various chemical reactions, including:

  • Nucleophilic Substitution : The sulfur atom in the thiadiazole ring can undergo nucleophilic substitution reactions.

  • Electrophilic Aromatic Substitution : The aromatic rings attached to the triazolo-thiadiazole core can undergo electrophilic aromatic substitution reactions.

  • Catalytic Hydrogenation : The styryl group in the compound can be reduced to an alkyl group under hydrogenation conditions.

Spectroscopic Characterization

The characterization of triazolo-thiadiazole derivatives typically involves spectroscopic techniques such as FT-IR, 1H NMR, and ESI-MS. These methods help confirm the structure and purity of the synthesized compounds.

Example Spectroscopic Data for Similar Compounds

TechniqueExample Data
FT-IRν 3057(m), 1623(m), 1452(s), 1325(m), 1216(m) cm−1
1H NMRδ 8.09 (t, 1H, J = 8.4 Hz, Ar–H), 7.84 (d, 2H, J = 8.4 Hz, Ar–H)
ESI-MSm/z 353.18 [M+1]+

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) at position 6 correlate with enhanced antimicrobial and antitubercular activities .
  • Planar substituents (e.g., styryl, pyridinyl) improve π-π stacking interactions with biological targets, as evidenced by crystallographic studies .
  • The trifluoromethyl group in the target compound may confer metabolic stability and enhanced binding to hydrophobic enzyme pockets, similar to fluorinated analogs in anticancer studies .

Crystallographic and Physicochemical Comparisons

Table 3: Structural and Crystallographic Data

Compound Name Planarity (Core Deviation) Dihedral Angles (°) Crystal Packing Features Reference
3-Ethyl-6-(3-(4-fluorophenyl)pyrazolyl)-triazolo[3,4-b]thiadiazole 0.022 Å 5.2° (pyrazole vs. core) C–H···F interactions, π-π stacking
6-(Adamantan-1-yl)-3-(3-fluorophenyl)-triazolo[3,4-b]thiadiazole 0.015 Å 8.7° (adamantyl vs. core) Disorder in fluorophenyl group
3-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-triazolo[3,4-b]thiadiazole 0.018 Å 12.3° (methoxyphenyl vs. core) Van der Waals interactions

Structural Insights :

  • The triazolo-thiadiazole core is highly planar (<0.03 Å deviation), facilitating strong intermolecular interactions .
  • Weak hydrogen bonds (C–H···F) and π-π interactions are critical for stabilizing crystal structures and may mimic binding modes in biological systems .

Q & A

Q. Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Pyrazole FormationNaH, toluene, 80°C, 12h60–75
Triazole CyclizationPOCl₃, reflux, 16h45–55
Styryl FunctionalizationPd-catalyzed coupling, 100°C30–40

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., ethyl groups at position 3, styryl protons) and confirms regiochemistry .
  • IR Spectroscopy : Identifies thiadiazole (C=S, ~1250 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 396.08 for C₁₇H₁₄F₃N₅S) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry (E-configuration of styryl group) and crystal packing interactions .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to toluene .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling reaction yields for styryl introduction .
  • Temperature Control : Lowering cyclization temperatures (70°C vs. reflux) reduces side-product formation .
  • Purification : Gradient HPLC (C18 column, acetonitrile/water) achieves >95% purity for biological assays .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

  • Substituent Effects :
    • Trifluoromethyl Group : Enhances lipophilicity and target binding (e.g., 14α-demethylase in fungal studies) .
    • Styryl Geometry : (E)-isomers show superior antifungal activity compared to (Z)-isomers due to spatial compatibility with enzyme active sites .
  • Case Study : Replacement of trifluoromethyl with methyl groups reduces IC₅₀ against Candida albicans by 3-fold .

Q. Table 2: Substituent Impact on Antifungal Activity

Substituent (Position 6)IC₅₀ (µM) vs. C. albicansReference
3-CF₃-styryl (E)12.3 ± 1.2
3-CH₃-styryl (E)36.7 ± 2.5
4-F-styryl (E)28.9 ± 1.8

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use consistent fungal strains (e.g., ATCC 90028) and protocols (CLSI M27 guidelines) to minimize variability .
  • Structural Validation : Confirm compound stereochemistry via XRD or NOESY NMR to rule out isomer contamination .
  • Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., fluconazole) to validate potency claims .

Basic: What in vitro models assess its biological activity?

Methodological Answer:

  • Antifungal Assays : Broth microdilution (CLSI M27) against Candida spp. and Aspergillus spp. .
  • Anticancer Screening : MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
  • Enzyme Inhibition : 14α-demethylase (CYP51) inhibition measured via UV-Vis spectroscopy (ΔA₄₈₀ nm) .

Advanced: What computational methods predict binding interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to CYP51 (PDB: 3LD6) with Lamarckian GA algorithms. Key interactions:
    • Trifluoromethyl group with heme iron (ΔG = -9.2 kcal/mol) .
    • Triazole-thiadiazole core hydrogen bonds to Tyr118 .
  • MD Simulations (GROMACS) : 100-ns trajectories assess stability of ligand-enzyme complexes .

Q. Table 3: Docking Scores vs. Experimental IC₅₀

CompoundDocking Score (kcal/mol)IC₅₀ (µM)Reference
Target Compound (E)-9.212.3
3-CH₃ Analog (E)-7.836.7

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